![molecular formula C10H19N B138307 2-Propan-2-yl-1-azabicyclo[2.2.2]octane CAS No. 155282-38-5](/img/structure/B138307.png)
2-Propan-2-yl-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-yl-1-azabicyclo[2.2.2]octane, also known as quinuclidine, is a bicyclic amine with a unique structure that consists of a nitrogen atom incorporated into a bicyclic framework. This compound is notable for its rigidity and basicity, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the vapor phase in the presence of a solid acidic catalyst such as CNM-3. The reaction conditions involve heating the reactants to approximately 425°C for about 4 hours, yielding quinuclidine with a high efficiency .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and solid acidic catalysts allows for the efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert quinuclidine derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced quinuclidine derivatives, and various substituted quinuclidines.
Aplicaciones Científicas De Investigación
2-Propan-2-yl-1-azabicyclo[2.2.2]octane has significant applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Quinuclidine derivatives are studied for their biological activity, including their role as enzyme inhibitors.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Propan-2-yl-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it an effective inhibitor or modulator of biological pathways. The nitrogen atom in the bicyclic framework plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octane: Similar in structure but without the isopropyl group.
2-Azabicyclo[3.2.1]octane: Contains a different bicyclic framework with a six-membered nitrogen heterocycle fused to a cyclopentane ring.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with significant biological activity.
Uniqueness
2-Propan-2-yl-1-azabicyclo[2.2.2]octane is unique due to its isopropyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other similar bicyclic amines and contributes to its specific applications in medicinal chemistry and drug design.
Propiedades
IUPAC Name |
2-propan-2-yl-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)10-7-9-3-5-11(10)6-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRVNDNXHCTJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCN1CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
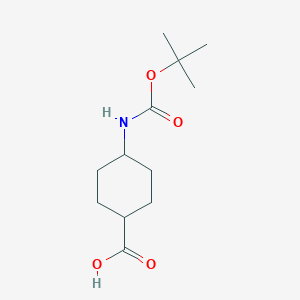
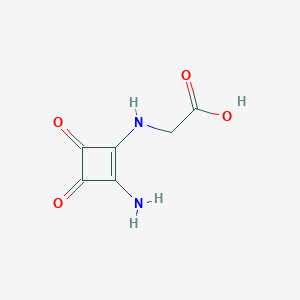
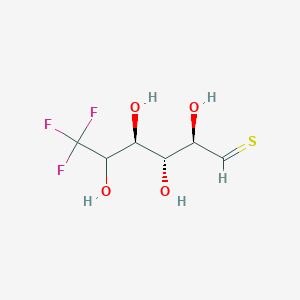
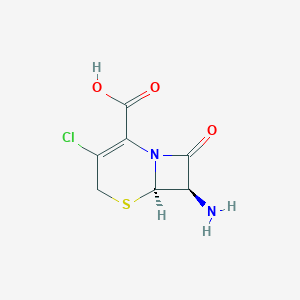
![1-[(2-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B138238.png)
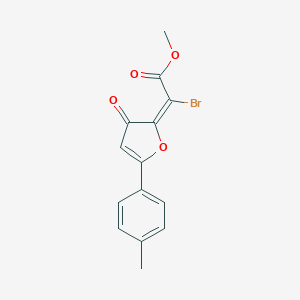
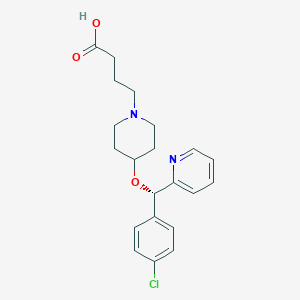
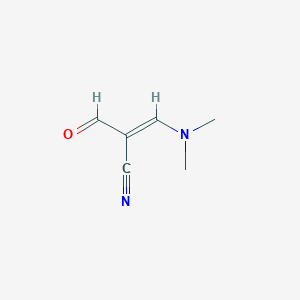
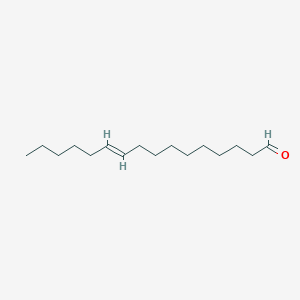
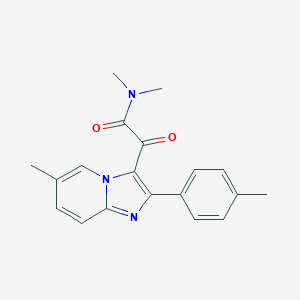
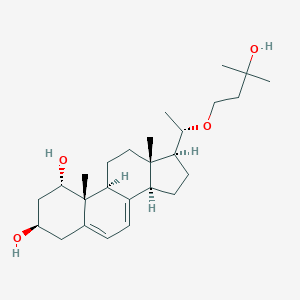
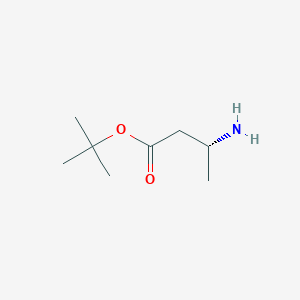
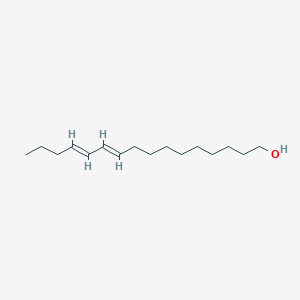
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
